molecular formula C15H20O4 B1218682 Abscisic acid CAS No. 14398-53-9

Abscisic acid

Cat. No. B1218682
CAS RN: 14398-53-9
M. Wt: 264.32 g/mol
InChI Key: JLIDBLDQVAYHNE-QHFMCZIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

ABA biosynthesis involves a complex interplay of pathways across different organisms. In fungi, ABA synthesis proceeds through an unusual sesquiterpene synthase BcABA3, catalyzing a novel three-step reaction mechanism to form ABA from farnesyl diphosphate. This pathway represents a significant departure from typical sesquiterpene synthases, suggesting a new enzyme family within this biosynthetic route (Takino et al., 2018). In contrast, plants follow a distinct pathway starting with the cleavage of carotenoids such as zeaxanthin, leading to the production of ABA through several enzymatic steps, including epoxidation and oxidative cleavage (Jia et al., 2021).

Molecular Structure Analysis

ABA's molecular structure is characterized by a 15-carbon skeleton, derived from isoprenoid biosynthesis, which is a common pathway in both plants and microbes. The structural complexity of ABA underlines its diverse physiological roles and its ability to interact with multiple receptor systems across different species.

Chemical Reactions and Properties

ABA's chemical nature allows it to participate in various signaling pathways, primarily through its interaction with specific receptors such as PYR/PYL/RCAR in plants, leading to the activation of ABA-responsive gene expression. The molecular interaction between ABA and its receptors triggers a cascade of downstream signaling events, crucial for plant adaptation to environmental stresses (Dong et al., 2016).

Scientific Research Applications

Plant Growth and Development

Abscisic acid (ABA) is a key phytohormone in plants, playing a crucial role in regulating various growth and developmental processes. It is involved in stomatal closure, cuticular wax accumulation, leaf senescence, bud dormancy, seed germination, osmotic regulation, and growth inhibition. ABA's role is particularly significant in the plant's response to abiotic and biotic stresses, mediated through transcriptional and posttranscriptional mechanisms (Chen et al., 2019).

Role in Plant Defense

ABA has a complex role in plant defense, particularly in response to biotic stress like pathogen attacks. It influences the plant's disease phenotype based on factors like ABA concentration, plant age, and pathogen lifestyle. The exact nature of its role in defense – whether positive or negative – is still under research, with data science approaches providing insights into this area (Stevens et al., 2022).

Water Stress Response in Plants

ABA plays a central role in plant response to water deficit by inducing stomatal closure, thus conserving water. Research on soybean showed that exogenous ABA application can induce osmotic adjustment, improve leaf water relations, and enhance water use efficiency. However, it may not necessarily benefit grain yield in water deficit conditions (He et al., 2019).

Influence on Cereal Stress Response

In cereals like wheat and barley, ABA is involved in tolerance mechanisms against common abiotic stresses such as drought, salinity, or extreme temperatures. However, it can also increase susceptibility to environmental stressors by accelerating senescence or inducing seed dormancy (Gietler et al., 2020).

Modulation of Water Use Efficiency

ABA signaling can be exploited to enhance water use efficiency (WUE) in plants. This involves modulating ABA responses, such as by overexpression of specific ABA receptors or deficiency of ABA coreceptors, to achieve higher water productivity without growth trade-offs (Yang et al., 2019).

Ripening and Quality of Non-Climacteric Fruits

ABA is a dominant regulator of ripening and quality in non-climacteric fruits, with strawberries being a key example. It regulates aspects like color, flavor development, and fruit softening. The understanding of ABA in strawberry ripening has contributed to broader insights into non-climacteric fruit ripening mechanisms (Li et al., 2022).

Influence on Sugar Metabolism in Fruits

Research on tomatoes has shown that exogenous ABA treatment can influence sugar metabolism, affecting aspects like fruit weight, sugar content, and enzyme activities involved in sugar processing, ultimately improving fruit quality (Hong-yun et al., 2021).

Drought Stress Tolerance in Maize

ABA plays a significant role in enhancing drought stress tolerance in maize. Exogenous ABA application can positively affect morphological, physiological, and biochemical parameters under drought conditions, improving plant growth characteristics and drought resistance (Ramya et al., 2022).

Tomato Fruit Quality Enhancement

ABA application in agriculture has shown promising results in improving tomato fruit quality parameters such as soluble solids, total and soluble pectins, titratable acidity, and flesh firmness, thereby enhancing the overall quality of the fruits (Balate et al., 2020).

Safety And Hazards

ABA should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDBLDQVAYHNE-QHFMCZIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033205
Record name (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Abscisic acid

CAS RN

14398-53-9, 21293-29-8
Record name Abscisic acid, (-)-(2Z,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABSCISIC ACID, (-)-(2Z,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abscisic acid
Reactant of Route 2
Abscisic acid
Reactant of Route 3
Abscisic acid
Reactant of Route 4
Abscisic acid
Reactant of Route 5
Abscisic acid
Reactant of Route 6
Abscisic acid

Citations

For This Compound
249,000
Citations
R Finkelstein - The Arabidopsis book/American society of plant …, 2013 - ncbi.nlm.nih.gov
Abscisic acid (ABA) is one of the “classical” plant hormones, ie discovered at least 50 years ago, that regulates many aspects of plant growth and development. This chapter reviews our …
Number of citations: 101 www.ncbi.nlm.nih.gov
K Chen, GJ Li, RA Bressan, CP Song… - Journal of integrative …, 2020 - Wiley Online Library
… Abscisic acid (ABA) is an important phytohormone regulating plant growth, development, … Abscisic acid controls downstream responses to abiotic and biotic environmental changes …
Number of citations: 727 onlinelibrary.wiley.com
B Mauch-Mani, F Mauch - Current opinion in plant biology, 2005 - Elsevier
… abscisic acid on plant disease resistance is a neglected field of research. With few exceptions, abscisic acid … This negative effect appears to be due to the interference of abscisic acid …
Number of citations: 928 www.sciencedirect.com
J Leung, J Giraudat - Annual review of plant biology, 1998 - annualreviews.org
▪ Abstract The plant hormone abscisic acid (ABA) plays a major role in seed maturation and germination, as well as in adaptation to abiotic environmental stresses. ABA promotes …
Number of citations: 633 www.annualreviews.org
BV Milborrow - Annual Review of Plant Physiology, 1974 - annualreviews.org
This review starts with a further overhaul of the nomenclature in accordance with the recent revision of the absolute configuration by a number of independent groups. The original …
Number of citations: 664 www.annualreviews.org
DC Walton - Annual Review of Plant Physiology, 1980 - annualreviews.org
… Bound and free abscisic acid levels in dormant and after-… Correlation of genetic vivipary in com with abscisic acid … Rapid separation and quantifi cation of abscisic acid from plant tissues …
Number of citations: 622 www.annualreviews.org
M Jiang, J Zhang - Plant and Cell Physiology, 2001 - academic.oup.com
Leaves of maize (Zea mays L.) seedlings were supplied with different concentrations of abscisic acid (ABA). Its effects on the levels of superoxide radical (O 2 – ), hydrogen peroxide (H …
Number of citations: 138 academic.oup.com
IB Taylor, A Burbidge… - Journal of experimental …, 2000 - academic.oup.com
The abscisic acid (ABA) biosynthetic pathway involves the formation of a 9‐cis‐epoxycarotenoid precursor. Oxidative cleavage then results in the formation of xanthoxin, which is …
Number of citations: 355 academic.oup.com
FT Addicott, JL Lyon - Annual review of plant physiology, 1969 - annualreviews.org
… then most active in abscisic acid research reviewed the matter of nomenclature in some detail ; after considerable deliberation they agreed upon the new name, abscisic acid, as the …
Number of citations: 588 www.annualreviews.org
JAD Zeevaart - New Comprehensive Biochemistry, 1999 - Elsevier
… Abscisic acid was originally isolated by Addicott and associates at the University of … was identical to abscisin II [1], the name abscisic acid, with the abbreviation ABA, was adopted [2]. A …
Number of citations: 162 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.